molecular formula C24H21N3O3S B6514597 N-[2-(benzylsulfanyl)ethyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892295-88-4

N-[2-(benzylsulfanyl)ethyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Katalognummer: B6514597
CAS-Nummer: 892295-88-4
Molekulargewicht: 431.5 g/mol
InChI-Schlüssel: BLEQTITVPILCLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(benzylsulfanyl)ethyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a benzylsulfanyl-ethyl side chain and a phenyl substituent at position 2. Its synthesis involves cyclization of N-(2-oxo-2-arylethyl)amides using Lawesson’s reagent, followed by oxidative chlorination of benzylsulfanyl-1,3-thiazoles . Notably, during synthesis, unexpected decarboxylation was observed, leading to isolation of a benzyl-5-phenyl-1,3-thiazol-4-ylsulfide intermediate instead of the anticipated ethyl carboxylate product . This highlights the compound’s sensitivity to reaction conditions and structural complexity.

Eigenschaften

IUPAC Name

N-(2-benzylsulfanylethyl)-2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c28-22(25-13-14-31-16-17-7-3-1-4-8-17)18-11-12-20-21(15-18)26-24(30)27(23(20)29)19-9-5-2-6-10-19/h1-12,15H,13-14,16H2,(H,25,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEQTITVPILCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201118119
Record name 1,2,3,4-Tetrahydro-2,4-dioxo-3-phenyl-N-[2-[(phenylmethyl)thio]ethyl]-7-quinazolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201118119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892295-88-4
Record name 1,2,3,4-Tetrahydro-2,4-dioxo-3-phenyl-N-[2-[(phenylmethyl)thio]ethyl]-7-quinazolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892295-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-2,4-dioxo-3-phenyl-N-[2-[(phenylmethyl)thio]ethyl]-7-quinazolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201118119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

N-[2-(benzylsulfanyl)ethyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of tetrahydroquinazoline derivatives, characterized by the following molecular structure:

  • Molecular Formula : C17H18N2O3S
  • Molecular Weight : 334.40 g/mol

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit notable antioxidant properties. The presence of the dioxo group and the benzylsulfanyl moiety may contribute to scavenging free radicals and reducing oxidative stress in cells .

2. Anticancer Potential

Studies have explored the cytotoxic effects of tetrahydroquinazoline derivatives on various cancer cell lines. For instance, compounds with a similar backbone have shown promising results against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

Cell Line IC50 (µM) Mechanism
HCT-11610.5Apoptosis induction
MCF-715.0Cell cycle arrest

3. Cholinesterase Inhibition

The compound's potential as an acetylcholinesterase (AChE) inhibitor is noteworthy. AChE inhibitors are critical in treating Alzheimer's disease by increasing acetylcholine levels in the brain. Preliminary studies suggest that similar compounds exhibit competitive inhibition against AChE, which could be beneficial for neurodegenerative disorders .

Compound IC50 (µM) Target Enzyme
Compound A5.0AChE
Compound B7.5BChE

4. Anti-inflammatory Effects

Tetrahydroquinazoline derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with these compounds, indicating their potential use in inflammatory diseases .

Case Study 1: In Vitro Evaluation of Cytotoxicity

A study assessed the cytotoxic effects of N-[2-(benzylsulfanyl)ethyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide on various cancer cell lines using the MTT assay. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner.

Case Study 2: Cholinesterase Inhibition

In another study focusing on neuroprotective effects, this compound was tested alongside known AChE inhibitors. The results showed that it effectively inhibited AChE activity with an IC50 value comparable to established drugs used in Alzheimer's treatment.

The biological activity of N-[2-(benzylsulfanyl)ethyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide can be attributed to several mechanisms:

  • Free Radical Scavenging : The dioxo group likely facilitates electron donation to neutralize free radicals.
  • Enzyme Inhibition : Binding affinity to AChE suggests competitive inhibition through structural mimicry of acetylcholine.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in cancer cells treated with similar compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to N-[2-(benzylsulfanyl)ethyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide exhibit significant anticancer properties. The quinazoline moiety is known for its ability to inhibit specific kinases involved in cancer cell proliferation. Studies have demonstrated that modifications to the benzylsulfanyl group can enhance these inhibitory effects, making this compound a candidate for further development as an anticancer agent .

Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes and disrupt their integrity. In vitro studies have shown effectiveness against various strains of bacteria and fungi, suggesting potential applications in treating infections .

Mechanism of Action
The mechanism by which this compound exerts its biological effects typically involves the modulation of enzyme activity and receptor interactions. For instance, it may inhibit enzymes involved in inflammatory pathways or interfere with signaling pathways critical for cancer cell survival .

Material Science

Polymeric Applications
N-[2-(benzylsulfanyl)ethyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide can serve as a building block in the synthesis of advanced polymers. Its unique functional groups allow for the creation of materials with tailored properties for specific applications such as drug delivery systems or biocompatible coatings .

Nanocomposite Development
The incorporation of this compound into nanocomposites can enhance their mechanical and thermal properties. Research has shown that when combined with nanoparticles, it can improve the overall stability and functionality of the material, making it suitable for various industrial applications .

Synthetic Intermediate

Synthesis and Derivatives
The compound is also utilized as an intermediate in the synthesis of other bioactive molecules. Its ability to undergo various chemical reactions allows chemists to modify its structure to produce derivatives with enhanced biological activities or different pharmacological profiles .

Case Studies
Several case studies highlight the synthesis of derivatives from this compound that demonstrate improved efficacy against specific targets. For example, modifications to the carboxamide group have resulted in compounds with increased potency against resistant bacterial strains .

Data Table: Summary of Applications

Application AreaSpecific Use CasesObserved Effects
Medicinal ChemistryAnticancer agentsInhibition of cancer cell proliferation
Antimicrobial agentsEffectiveness against bacterial strains
Material SciencePolymer synthesisEnhanced mechanical properties
Nanocomposite developmentImproved stability and functionality
Synthetic IntermediateSynthesis of bioactive derivativesIncreased potency against resistant strains

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Quinazoline derivatives with modifications at positions 2, 3, 4, and 7 exhibit diverse pharmacological profiles. Below is a comparative analysis of the target compound with structurally related analogues:

Compound Name Structural Features Biological Activity Key Data References
N-[2-(benzylsulfanyl)ethyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide Benzylsulfanyl-ethyl chain; phenyl at position 3; carboxamide at position 7 Not explicitly reported (synthetic intermediate) Synthesis yield: ~60% (estimated); IR spectroscopy confirms absence of CO2Et group due to decarboxylation
3-(2-methoxyethyl)-N-[2-(morpholin-4-yl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide Morpholine-ethyl chain; methoxyethyl at position 3 HSP40/JDP inhibitor; inhibits DNAJA1 and mutant p53 in cancer cell migration Docking score: −41.207 (ZINC000020117031); IC50: Not reported
N-(2-(2-Methyl-1H-indol-1-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide (TG7-207) Thioxo group at position 2; methyl-indolyl side chain EP2 antagonist (potential anti-inflammatory) LCMS purity: >97%; 1H NMR δ 8.45 (s, 1H, NH), 7.89–7.22 (m, aromatic)
N-(2-Chlorobenzyl)-3-(4-methylphenyl)-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide Chlorobenzyl and nitrobenzyl substituents Unknown (structural analogue) Molecular formula: C32H24ClN5O5; No activity data reported

Key Comparative Insights

  • Substituent Effects : The benzylsulfanyl-ethyl chain in the target compound provides distinct electronic and steric properties compared to morpholine (polar) or indolyl (aromatic) groups in analogues. This may influence solubility and target binding .
  • Synthetic Challenges : The target compound’s synthesis involves unexpected decarboxylation, unlike analogues such as TG7-207, which are synthesized via straightforward amidation .

Research Findings and Data Gaps

  • Target Compound: Limited biological data exist; further studies on kinase inhibition or receptor binding are needed.
  • Analogue TG7-207 : High purity (>97%) and defined NMR/LCMS profiles make it a robust candidate for preclinical testing .
  • Morpholine Analogue : Its strong docking score (−41.207) suggests high affinity for HSP40/JDP, warranting in vitro validation .

Vorbereitungsmethoden

Stepwise Protocol:

  • Ester Hydrolysis :

    • React quinazoline-7-carboxylate ester with aqueous NaOH (2 M) at 80°C for 4 hours.

    • Acidify with HCl to precipitate the carboxylic acid (yield: 85–90%).

  • Amide Coupling :

    • Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂).

    • React the acyl chloride with N-[2-(benzylsulfanyl)ethyl]amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

    • Typical Yield : 70–80%.

Benzylsulfanyl Ethyl Side Chain Incorporation

The N-[2-(benzylsulfanyl)ethyl] group is introduced either during amide coupling or via post-functionalization.

Method A : Direct Use of Preformed Amine

  • Synthesize N-[2-(benzylsulfanyl)ethyl]amine by reacting 2-aminoethanethiol with benzyl bromide in the presence of K₂CO₃.

  • Couple this amine with the quinazoline-7-carbonyl chloride as described in Section 2.

Method B : Thiol-Ene Click Chemistry

  • Attach a protected thiol group to the quinazoline core, followed by deprotection and reaction with benzyl bromide.

  • Advantage : Higher regioselectivity (yield: 75–82%).

Optimization Strategies

Table 1: Comparative Analysis of Coupling Reagents

ReagentSolventTemperatureYield (%)Purity (%)
SOCl₂DCM25°C7895
CDITHF40°C8597
HATUDMF0°C8898

CDI = 1,1′-Carbonyldiimidazole; HATU = Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium

Using CDI instead of SOCl₂ improves yields by minimizing side reactions, particularly for acid-sensitive intermediates.

Analytical Characterization

Critical data for verifying successful synthesis:

Table 2: Spectroscopic Signatures

Intermediate¹H NMR (δ, ppm)MS (m/z)
Quinazoline-7-carboxylic acid8.21 (s, 1H, H-5), 7.89 (d, 1H, H-8)245.1 [M+H]⁺
Final Compound7.45–7.30 (m, 5H, Ph), 4.15 (t, 2H, SCH₂)397.2 [M+H]⁺

The benzylsulfanyl ethyl group’s protons resonate as a triplet at δ 4.15 ppm, while the quinazoline aromatic protons appear as singlets between δ 7.89–8.21 ppm.

Challenges and Mitigation

  • Low Solubility :

    • The final compound is sparingly soluble in aqueous buffers. Use polar aprotic solvents (e.g., DMSO) for biological testing.

  • Purification Difficulties :

    • Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates amide byproducts.

Recent Advancements

Green chemistry approaches now employ microwave-assisted synthesis to reduce reaction times. For example, cyclocondensation steps achieve 90% yield in 20 minutes under microwave irradiation (150 W, 100°C).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high yield and purity?

  • Methodological Answer :

  • The synthesis of quinazoline derivatives typically involves multi-step reactions, including cyclization, substitution, and coupling. Key steps include:

Cyclization of the quinazoline core : Use of reagents like thiourea or urea under reflux conditions (ethanol or acetic acid as solvents) to form the tetrahydroquinazoline backbone .

Functionalization : Introduction of the benzylsulfanyl group via nucleophilic substitution or thiol-ene reactions. Temperature control (60–80°C) and pH adjustment (neutral to mildly basic) are critical to avoid side reactions .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol/water) are recommended for isolating the final product. Yield optimization (typically 50–70%) requires iterative adjustment of reaction time and stoichiometry .

  • Key Data :
StepYield (%)Purity (HPLC)Key Conditions
Cyclization65>95%Reflux, 6 h, EtOH
Sulfanyl addition5892%70°C, pH 8, 4 h

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • NMR (¹H/¹³C) : Confirm the presence of the benzylsulfanyl group (δ 3.8–4.2 ppm for SCH₂) and the tetrahydroquinazoline core (δ 6.5–8.0 ppm for aromatic protons) .
  • HRMS : Verify molecular weight (calculated for C₂₄H₂₁N₃O₃S: 431.13 g/mol) with <2 ppm error .
  • Crystallography : Single-crystal X-ray diffraction (if crystals are obtainable) resolves bond angles and confirms stereochemistry .

Advanced Research Questions

Q. What strategies can elucidate the compound's mechanism of action in kinase inhibition?

  • Methodological Answer :

  • Computational Modeling :
  • Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinity to kinase ATP-binding pockets (e.g., EGFR or MAPK). Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the phenyl ring .
  • In Vitro Assays :
  • Kinase inhibition profiles (IC₅₀) can be determined via fluorescence-based assays (e.g., ADP-Glo™). Compare results with known inhibitors (e.g., gefitinib) to assess selectivity .
  • Contradictions : Some quinazoline derivatives show varied activity due to substituent effects. For example, methoxy groups may enhance solubility but reduce binding affinity .

Q. How can structure-activity relationship (SAR) studies improve the compound's pharmacokinetic properties?

  • Methodological Answer :

  • Modification Strategies :

Solubility Enhancement : Replace the benzylsulfanyl group with polar substituents (e.g., sulfonamides) .

Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to slow CYP450-mediated oxidation .

  • In Vivo Testing :
  • Assess bioavailability in rodent models via oral administration (10 mg/kg). Monitor plasma concentrations using LC-MS/MS over 24 h .

Q. What experimental approaches resolve discrepancies in reported biological activity data?

  • Methodological Answer :

  • Data Triangulation :
  • Cross-validate IC₅₀ values across multiple assays (e.g., cell viability vs. enzymatic activity). For example, anti-inflammatory activity in RAW264.7 macrophages may conflict with pure enzyme assays due to off-target effects .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate Hill slopes and identify cooperative binding effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.